N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)25-11-9-24(10-12-25)14-20(26)23-17-8-7-15(21)13-16(17)22/h3-8,13H,2,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWVEQUEXYFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring is then substituted with 2-ethoxyphenyl and 2,4-dichlorophenyl groups using nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the substituted piperazine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Formation of the Acetamide Core
The N-(2,4-dichlorophenyl)acetamide moiety is synthesized via acetylation of 2,4-dichloroaniline. This is achieved using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (TEA) .
Reaction Scheme:
Coupling of the Acetamide and Piperazine Moieties
The final step involves linking the acetamide and piperazine groups via a methylene bridge. Chloroacetyl chloride reacts with N-(2,4-dichlorophenyl)acetamide to form 2-chloro-N-(2,4-dichlorophenyl)acetamide, which undergoes nucleophilic substitution with 1-(2-ethoxyphenyl)piperazine in THF with TEA .
Reaction Scheme:
Key Reaction Parameters
| Parameter | Conditions | Purpose |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) or Dichloromethane | Facilitates nucleophilic substitution |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct |
| Temperature | Room temperature or reflux (40–60°C) | Balances reaction rate and selectivity |
| Stoichiometry | 1:1 molar ratio (chloroacetamide:piperazine) | Prevents di-substitution on piperazine |
Hydrolysis Reactions
The amide bond is susceptible to hydrolysis under strongly acidic (e.g., HCl, HSO) or basic (e.g., NaOH) conditions, yielding 2,4-dichloroaniline and 2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetic acid .
Ether Cleavage
The 2-ethoxy group on the phenyl ring can be dealkylated using HBr in acetic acid, converting it to a hydroxyl group .
Reaction:
Electrophilic Substitution
The 2,4-dichlorophenyl ring’s electron-withdrawing groups deactivate it toward further electrophilic substitution, limiting reactivity under standard conditions .
Analytical Characterization
Data from analogous compounds confirm the use of:
-
IR Spectroscopy : Amide C=O stretch (~1650 cm) and N–H bend (~1550 cm) .
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1^11H NMR : Signals for piperazine protons (δ 2.5–3.5 ppm), ethoxy group (δ 1.3–1.5 ppm for –CH, δ 3.9–4.1 ppm for –OCH), and aromatic protons (δ 6.8–7.6 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 434 (M for CHClNO) .
Comparative Reaction Yields
| Step | Yield | Conditions |
|---|---|---|
| Acetamide formation | 85–90% | TEA, THF, 0°C → RT |
| Piperazine substitution | 70–75% | Reflux, 12–15 h |
| Final coupling | 60–65% | TEA, THF, RT, 24 h |
Challenges and Optimization
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily attributed to its structural components. The dichlorophenyl and piperazine moieties are known to influence receptor interactions, particularly with serotonin and dopamine receptors. These interactions are crucial for the development of treatments for various psychiatric and neurological disorders.
Key Pharmacological Actions:
- Antidepressant Activity: Research indicates that compounds with similar structures exhibit significant affinity for serotonin receptors, suggesting potential antidepressant effects.
- Antipsychotic Properties: The piperazine ring is often associated with antipsychotic activity, making this compound a candidate for further investigation in treating schizophrenia and related disorders.
- Anxiolytic Effects: The ethoxyphenyl group may enhance anxiolytic properties, offering a dual action for anxiety and mood disorders.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings. Below are notable examples:
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Piperazine-Acetamide Derivatives with TRPC Modulatory Activity
- PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide): Structural Differences: The piperazine ring in PPZ2 bears a 2,3-dimethylphenyl group, whereas the target compound has a 2-ethoxyphenyl group. Functional Insights: PPZ2 activates TRPC3/6/7 channels in a DAG-dependent manner and exhibits neuroprotective effects via BDNF signaling. Cross-Reactivity: Both PPZ2 and the target compound show cross-specificity for TRPC3/6/7, complicating their use as selective therapeutics .
Anticonvulsant Piperazine-Acetamide Derivatives
- Compound 15 (2-[4-(2-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide monohydrochloride): Structural Differences: Features a 2-chlorophenyl group on the piperazine and a 3-trifluoromethylphenyl group on the acetamide. Activity: Demonstrated anticonvulsant activity in preclinical models, highlighting the role of halogenated aryl groups in enhancing receptor binding .
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Structural Differences: Replaces the piperazine ring with a quinazolinone core but retains the 2,4-dichlorophenyl moiety. Activity: Shows promising anticonvulsant effects, emphasizing the pharmacophore role of the dichlorophenyl-acetamide fragment .
Antimicrobial and Antifungal Acetamide Derivatives
- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) :
Pharmacological and Physicochemical Data
*Calculated based on molecular formula.
Critical Analysis of Substituent Effects
- 2-Ethoxyphenyl vs. However, halogenated groups (e.g., 2,4-dichlorophenyl) increase lipophilicity, favoring CNS penetration for anticonvulsant activity .
- Piperazine vs. Heterocyclic Replacements: Quinazolinone derivatives () lack the piperazine ring but retain anticonvulsant activity, suggesting the acetamide-dichlorophenyl motif is a critical pharmacophore.
Biological Activity
N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O
- Molecular Weight : 359.87 g/mol
- CAS Number : 587852-89-9
The compound features a dichlorophenyl group, an ethoxyphenyl moiety, and a piperazine ring, which are known to influence its pharmacological properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives displayed comparable efficacy to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through MTT assays, which measure cell viability. Compounds with similar structural features have demonstrated promising activity against various cancer cell lines. For instance, derivatives were found to inhibit proliferation in cancer cells more effectively than standard treatments such as 5-fluorouracil .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. Molecular docking studies suggest that the compound can bind effectively to certain receptors involved in cell signaling pathways related to cancer and microbial resistance .
Case Studies
- Anticonvulsant Activity : A series of N-phenyl derivatives were synthesized and evaluated for anticonvulsant activity in animal models. These studies indicated that modifications in the piperazine structure could enhance the anticonvulsant properties of the compounds .
- Antimicrobial Efficacy : In another study, a range of dichloro-substituted compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited superior antibacterial activity compared to existing antibiotics, highlighting the potential for developing new antimicrobial agents from this chemical class .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide?
Synthesis optimization requires addressing regioselectivity in coupling reactions and minimizing side products. For example, the use of N,N′-carbonyldiimidazole (CDI) as a coupling agent for acetamide bond formation is common, but reaction conditions (e.g., solvent polarity, temperature) must be tailored to avoid hydrolysis of the dichlorophenyl group . Additionally, purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) is recommended to isolate the target compound from unreacted intermediates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- NMR : Confirm the presence of the 2,4-dichlorophenyl group via distinct aromatic proton signals (δ 7.2–7.5 ppm) and the ethoxyphenyl piperazine moiety (δ 3.5–4.0 ppm for OCH2CH3 and piperazine CH2 groups) .
- ESI-MS : Verify molecular weight (e.g., expected [M+H]+ peak at m/z ~476.3).
- Elemental analysis : Ensure calculated vs. observed C, H, N values align within ±0.3% .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Receptor binding assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine receptors, given structural similarity to piperazine-containing ligands .
- Cellular viability assays : Use MTT or resazurin reduction in HEK293 or SH-SY5Y cells to assess cytotoxicity (IC50 determination) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for TRPC3/6/7 channels, as observed in related piperazine-acetamide derivatives?
Structure-activity relationship (SAR) studies suggest:
- Substitution on the ethoxyphenyl ring : Electron-withdrawing groups (e.g., Cl, F) at the para position increase TRPC3/6/7 activation potency, while bulky substituents reduce off-target effects .
- Piperazine linker flexibility : Replace the acetamide linker with sulfonamide or urea groups to modulate conformational dynamics and binding kinetics .
Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Strategies include:
- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated O-deethylation of the ethoxy group) .
- LogP optimization : Reduce logP from ~3.5 to ≤2.5 via polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising receptor binding .
Q. What analytical methods are recommended for resolving spectral ambiguities in NMR characterization?
- 2D NMR (HSQC, HMBC) : Assign overlapping signals in the piperazine region (e.g., distinguish N-CH2 from OCH2CH3 protons) .
- Variable-temperature NMR : Resolve dynamic effects caused by piperazine ring puckering at low temperatures (e.g., 233 K) .
Q. How can computational modeling guide the design of derivatives with improved anticonvulsant activity?
- Molecular docking : Use homology models of voltage-gated sodium channels (Nav1.2) to identify key interactions (e.g., hydrogen bonding between the acetamide carbonyl and Lys1421) .
- MD simulations : Assess stability of ligand-channel complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving dichlorophenyl intermediates?
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
- Catalytic optimization : Employ Pd/C or Ni catalysts for selective dehalogenation side reactions .
Q. What in silico tools are effective for predicting off-target interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
